molecular formula C17H15NO3 B12539413 [6-(1-Methyl-1H-indol-7-yl)-2H-1,3-benzodioxol-5-yl]methanol CAS No. 666174-48-7

[6-(1-Methyl-1H-indol-7-yl)-2H-1,3-benzodioxol-5-yl]methanol

Cat. No.: B12539413
CAS No.: 666174-48-7
M. Wt: 281.30 g/mol
InChI Key: YMAGZXPVILPRAP-UHFFFAOYSA-N
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Description

[6-(1-Methyl-1H-indol-7-yl)-2H-1,3-benzodioxol-5-yl]methanol: is a complex organic compound that features a unique structure combining an indole moiety with a benzodioxole ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(1-Methyl-1H-indol-7-yl)-2H-1,3-benzodioxol-5-yl]methanol typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the formation of the benzodioxole ring. The final step involves the introduction of the methanol group. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, purification methods like chromatography and crystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[6-(1-Methyl-1H-indol-7-yl)-2H-1,3-benzodioxol-5-yl]methanol: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

[6-(1-Methyl-1H-indol-7-yl)-2H-1,3-benzodioxol-5-yl]methanol: has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its unique structural properties.

Mechanism of Action

The mechanism of action of [6-(1-Methyl-1H-indol-7-yl)-2H-1,3-benzodioxol-5-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and therapeutic applications.

Comparison with Similar Compounds

[6-(1-Methyl-1H-indol-7-yl)-2H-1,3-benzodioxol-5-yl]methanol: can be compared with other similar compounds, such as:

    Indole derivatives: Compounds with similar indole structures but different substituents.

    Benzodioxole derivatives: Compounds with variations in the benzodioxole ring.

    Methanol derivatives: Compounds with different functional groups attached to the methanol moiety.

The uniqueness of This compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

666174-48-7

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

[6-(1-methylindol-7-yl)-1,3-benzodioxol-5-yl]methanol

InChI

InChI=1S/C17H15NO3/c1-18-6-5-11-3-2-4-13(17(11)18)14-8-16-15(20-10-21-16)7-12(14)9-19/h2-8,19H,9-10H2,1H3

InChI Key

YMAGZXPVILPRAP-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C(=CC=C2)C3=CC4=C(C=C3CO)OCO4

Origin of Product

United States

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